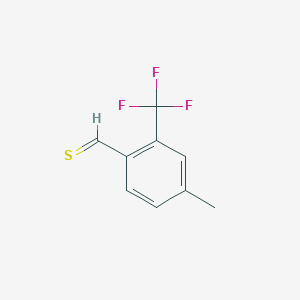

4-Methyl-2-(trifluoromethyl)benzothialdehyde

Description

4-Methyl-2-(trifluoromethyl)benzothialdehyde, systematically named 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS RN 438577-61-8), is a thiazole-based aldehyde derivative with a molecular formula of C₁₂H₈F₃NOS and a molecular weight of 271.26 g/mol . Its structure comprises a thiazole ring substituted with a methyl group at position 4, a trifluoromethylphenyl group at position 2, and an aldehyde functional group at position 5 (Figure 1). This compound is synthesized via cyclization and hydrolysis reactions starting from substituted thiobenzamides, followed by selective oxidation to introduce the aldehyde moiety .

Key physical properties include a melting point of 131–133°C and high purity (>95%), as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses . The aldehyde group enhances its reactivity, making it a versatile intermediate in synthesizing hydrazones, Schiff bases, and other pharmacologically active derivatives .

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)thiobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3S/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTBITRAQSQEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrolysis with Fatty Acid Salts

The hydrolysis of 2-(trifluoromethyl)dichlorotoluene (C₆H₃Cl₂CF₃) under high-temperature (150–190°C) and pressure (0.3–0.78 MPa) conditions is a widely cited method. Key steps include:

-

Catalyst System : C₁–C₄ linear-chain saturated fatty acids (e.g., acetic acid) and their alkali metal salts (e.g., sodium acetate) act as dual-function catalysts.

-

Reaction Mechanism : Hydrolysis proceeds via nucleophilic substitution, with the trifluoromethyl group stabilizing the intermediate carbocation.

-

Yield Optimization :

Parameter Optimal Range Impact on Yield Temperature 160–175°C Maximizes rate Molar Ratio (H₂O:Substrate) 15:1–20:1 Reduces side products Phase-Transfer Agent TBAB (0.01–0.1 mol%) Enhances kinetics

Example: Hydrolysis of 114 g (0.5 mol) 2-(trifluoromethyl)dichlorotoluene with 86.1 g sodium acetate and 180 g acetic acid at 150°C for 4 h yielded 76.3 g product (87.1% yield, 98.2% GC purity).

Selective Fluoridation of Aromatic Precursors

Antimony Halide-Catalyzed Fluoridation

Fluoridation of adjacent trichloromethyl toluene dichloride (C₆H₃Cl₂CH₂Cl) with hydrogen fluoride (HF) forms the trifluoromethyl group. Critical parameters:

-

Catalyst : SbF₃ (0.25–1.0 wt% of substrate) enables Cl-to-F substitution at 60–110°C.

-

HF Stoichiometry : 2–6 equivalents relative to substrate minimizes SbF₃ deactivation.

-

Pressure Control : Reactions at ≤4.0 MPa prevent HF vaporization.

Table 1: Comparative Fluoridation Outcomes

| Substrate (mol) | HF (mol) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1.0 | 3.5 | 70–90 | 4 | 91.7 | 96.5 |

| 0.5 | 2.5 | 80–100 | 6 | 85.2 | 94.8 |

Post-fluoridation, hydrolysis (Section 1) completes the aldehyde functionality.

Thio-Functionalization via Defluorinative Pathways

BF₃·SMe₂-Mediated Thioaldehyde Formation

Recent advances employ trifluoromethyl arenes (Ar-CF₃) in defluorinative reactions to introduce thioaldehyde groups. Key steps:

-

Reagents : BF₃·SMe₂ (3 equiv) in 1,2-dichloroethane (DCE) at 140°C for 30 min.

-

Mechanism : BF₃ activates CF₃ for nucleophilic attack by SMe₂, yielding Ar-CHS-SMe intermediates. Subsequent hydrolysis generates the thialdehyde.

Case Study :

-

Substrate: 4-Methyl-2-(trifluoromethyl)toluene

-

Conditions: 140°C, 30 min, microwave irradiation

Analytical and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)benzothialdehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-Trifluoromethyl-4-methylthiobenzoic acid.

Reduction: 2-Trifluoromethyl-4-methylthiobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)benzothialdehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)benzothialdehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Key Observations :

- Functional Group Influence: Replacement of the aldehyde with a carboxylic acid (as in C₁₂H₈F₃NO₂S) increases the melting point by ~100°C due to stronger intermolecular hydrogen bonding .

- Substituent Effects : Hydrazide derivatives (e.g., bromo- or methoxy-substituted benzylidenes) exhibit broader melting point ranges (217–304°C) and higher synthetic yields (70–99%) compared to the parent aldehyde .

Antioxidant Activity

Antifungal Activity

Reactivity in Further Modifications

- The aldehyde group facilitates nucleophilic additions (e.g., with hydrazines or amines), while the carboxylic acid analog is more suited for esterification or amidation .

Biological Activity

4-Methyl-2-(trifluoromethyl)benzothialdehyde is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by a benzothialdehyde structure with a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. Research has indicated that it exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition

One of the most notable biological activities of this compound is its ability to inhibit specific enzymes. Studies have demonstrated that this compound can inhibit enzymes involved in metabolic pathways, potentially impacting various physiological processes.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's inhibitory effects on certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds. The inhibition was quantified, showing a significant reduction in enzymatic activity at varying concentrations of the compound.

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties.

- Findings : In vitro studies have shown that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial activity at relatively low concentrations.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

- Research Results : A study conducted on human cancer cell lines revealed that the compound induces apoptosis, leading to cell death. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death.

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound.

- Experimental Data : Antioxidant assays demonstrated that this compound can scavenge free radicals effectively, suggesting its potential use as a protective agent against oxidative stress-related diseases.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against Gram-positive/negative bacteria | Microbial Drug Resistance |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Cancer Research Journal |

| Antioxidant | Scavenges free radicals | Journal of Antioxidant Research |

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-(trifluoromethyl)benzothialdehyde, and how can reaction efficiency be optimized?

A common approach involves functionalizing the benzothiophene core through Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, trifluoromethyl groups can be introduced via Ullmann-type couplings using CuI catalysts in DMF at elevated temperatures (80–100°C). Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometric ratios of reactants (e.g., aldehyde precursors to trifluoromethylating agents), and controlling reaction time to minimize byproducts like over-alkylated derivatives .

Q. How can the purity of this compound be verified post-synthesis?

Use a combination of chromatographic (HPLC with C18 columns, mobile phase: methanol/water + 0.1% formic acid) and spectroscopic methods. Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for aldehyde proton resonance near δ 10.1–10.3 ppm.

- ¹⁹F NMR : Confirm the trifluoromethyl group at δ -62 to -65 ppm.

- LC-MS : Verify molecular ion peaks (expected m/z: ~234 for [M+H]⁺).

Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What safety precautions are essential when handling this compound?

While specific toxicological data are limited, analogous benzaldehyde derivatives require:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- First Aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can the electronic properties of this compound be analyzed to predict its reactivity in catalytic systems?

Perform density functional theory (DFT) calculations at the B3LYP/6-311 G(d,p) level to determine:

- HOMO-LUMO gaps : Correlate with redox activity (smaller gaps suggest higher reactivity).

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., aldehyde group vs. electron-deficient trifluoromethyl region).

Compare DFT-optimized structures with experimental crystallographic data to validate computational models .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?

Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : Intramolecular O-H⋯N bonds stabilize the S(6) ring motif.

- Van der Waals interactions : C⋯H/H⋯C (29.2%) and F⋯H/H⋯F (25.6%) dominate packing.

Hirshfeld surface analysis quantifies these interactions, showing how fluorine’s electronegativity directs crystal lattice formation. Such data inform solubility predictions and polymorph screening .

Q. How does the trifluoromethyl group affect the compound’s stability under acidic or basic conditions?

Design accelerated degradation studies:

- Acidic conditions : Stir in 0.1 M HCl at 25°C; monitor aldehyde oxidation to carboxylic acid via IR (loss of C=O stretch at ~1700 cm⁻¹).

- Basic conditions : Expose to 0.1 M NaOH; observe possible Cannizzaro reaction (disproportionation to alcohol and acid) via ¹H NMR.

The trifluoromethyl group’s electron-withdrawing nature increases electrophilicity of the aldehyde, accelerating reactivity under basic conditions .

Q. What analytical methods are suitable for detecting trace impurities in this compound during pharmaceutical intermediate synthesis?

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to isolate impurities from reaction mixtures.

- GC-MS with derivatization : Convert aldehydes to hydrazones for improved volatility.

- ICP-MS : Detect heavy metal catalysts (e.g., residual Pd from cross-coupling reactions) at ppb levels .

Methodological Notes

- Contradictions : While highlights asymmetric synthesis applications, no direct data exist for the exact compound. Extrapolate from analogous benzaldehyde derivatives.

- Safety Gaps : Toxicity data are inferred from structurally related compounds (e.g., 4-(bromomethyl)benzaldehyde ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.